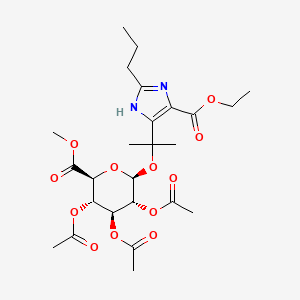
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds that are structurally related to quinolines. This compound is characterized by the presence of a chlorine atom at the first position, a methoxy group at the sixth position, and a dimethylamino group at the fourth position of the isoquinoline ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine typically involves multi-step organic reactions. One common method involves the chlorination of 6-methoxyisoquinoline, followed by the introduction of the dimethylamino group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen atom, resulting in the formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like sodium amide (NaNH₂) or sodium thiolate (NaSR) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 6-methoxyisoquinoline-4-carboxylic acid.
Reduction: Formation of 6-methoxy-N,N-dimethylisoquinolin-4-amine.
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
科学的研究の応用
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-chloro-6-methoxy-N-methylisoquinolin-3-amine
- 6-methoxy-N,N-dimethylisoquinolin-4-amine
- 1-chloro-6-methoxyisoquinoline
Uniqueness
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine is unique due to the specific combination of functional groups and their positions on the isoquinoline ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
特性
分子式 |
C12H13ClN2O |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
1-chloro-6-methoxy-N,N-dimethylisoquinolin-4-amine |
InChI |
InChI=1S/C12H13ClN2O/c1-15(2)11-7-14-12(13)9-5-4-8(16-3)6-10(9)11/h4-7H,1-3H3 |
InChIキー |
CDGRNRPARZOKOF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CN=C(C2=C1C=C(C=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
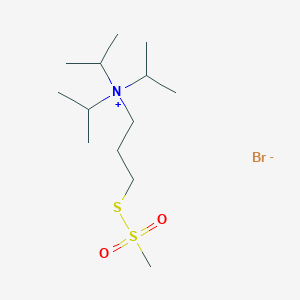

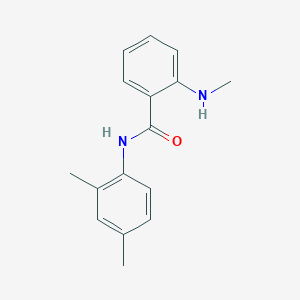
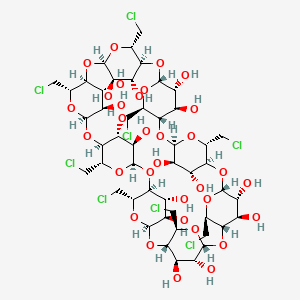
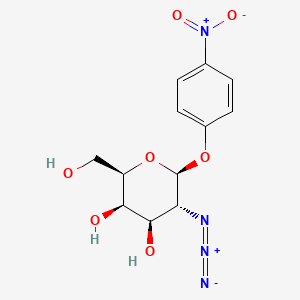
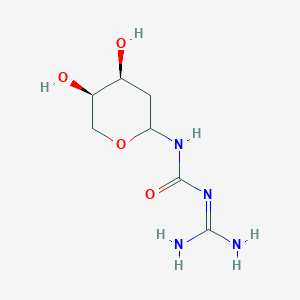


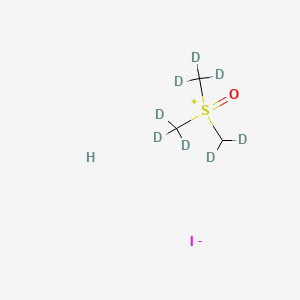
![tert-butyl N-[2-[1-(6-carbamoylfuro[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13855350.png)

